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Compound of Interest

Compound Name: Anti-virus agent 1

Cat. No.: B8134254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated in vitro and in

vivo activity against a range of RNA viruses.[1] Originally developed for the treatment of

Hepatitis C and subsequently tested against Ebola virus, it has gained significant attention for

its efficacy against coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2

(SARS-CoV-2), the causative agent of COVID-19.[2][3] This technical guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and key

experimental data related to Remdesivir.

Chemical Structure and Properties
Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide

analogue.[3] Its structure is designed to enhance intracellular penetration and subsequent

conversion to its active triphosphate form.

Chemical Name: 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][4]triazin-7-yl)-5-

cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula: C₂₇H₃₅N₆O₈P

Molecular Weight: 602.6 g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8134254?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7361781/
https://www.researchgate.net/publication/347838946_A_Mechanism-based_Pharmacokinetic_Model_of_Remdesivir_Leveraging_Interspecies_Scaling_to_Simulate_COVID-19_Treatment_in_Humans
https://pmc.ncbi.nlm.nih.gov/articles/PMC7778417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7778417/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Plaque_Reduction_Assay_Evaluating_Antiviral_Agent_25.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
Remdesivir is a direct-acting antiviral that inhibits viral RNA-dependent RNA polymerase

(RdRp). As a prodrug, it must be metabolized within the host cell to its pharmacologically active

form.

The key steps in its mechanism of action are:

Cellular Uptake: Remdesivir diffuses into the host cell.

Metabolic Activation: Inside the cell, esterases (like CES1 and CTSA) and a

phosphoramidase (HINT1) convert Remdesivir into its nucleoside monophosphate form (GS-

441524 monophosphate). This is then further phosphorylated by host kinases to the active

nucleoside triphosphate analog (GS-443902).

Inhibition of Viral RdRp: The active triphosphate metabolite (RDV-TP) acts as an analog of

adenosine triphosphate (ATP) and competes with the natural substrate for incorporation into

nascent viral RNA chains by the viral RdRp.

Delayed Chain Termination: After incorporation into the viral RNA, Remdesivir causes

delayed chain termination, which halts the replication of the viral genome.
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Figure 1: Mechanism of action of Remdesivir.

Quantitative Data
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The following tables summarize the in vitro antiviral activity, cytotoxicity, and pharmacokinetic

parameters of Remdesivir.

Table 1: In Vitro Antiviral Activity of Remdesivir
Virus Cell Line EC₅₀ (µM) IC₅₀ (µM) Reference

SARS-CoV-2 Vero E6 0.77 -

SARS-CoV-2 Vero E6 1.65 -

SARS-CoV-2 Calu-3 0.28 -

SARS-CoV-2
Human Airway

Epithelial (HAE)
0.01 -

SARS-CoV HAE - 0.069

MERS-CoV HAE - 0.074

MERS-CoV Calu-3 - 0.025

HCoV-229E MRC-5 - 0.067

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration.

Table 2: Cytotoxicity of Remdesivir
Cell Line CC₅₀ (µM) Reference

Vero E6 >100

Calu-3 >20

Huh7.5 15.2

MT-4 1.7 - 20

Primary Human Hepatocytes >20

CC₅₀: 50% cytotoxic concentration.
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Table 3: Pharmacokinetic Parameters of Remdesivir in
Humans

Parameter Value Reference

Remdesivir (Parent Drug)

Half-life (t₁/₂) ~1 hour

Clearance (CL) 755 - 719 mL/min

Volume of Distribution (Vd) 45.1 - 66.5 L

Protein Binding 88.0 - 93.6%

GS-441524 (Metabolite)

Half-life (t₁/₂) ~27 hours

Protein Binding 2%

GS-704277 (Metabolite)

Half-life (t₁/₂) ~1.3 hours

Protein Binding 1%

Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.

Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent required to reduce the

number of viral plaques by 50% (EC₅₀).

Materials:

Confluent monolayer of susceptible host cells (e.g., Vero E6) in 6- or 12-well plates.

Virus stock of known titer.

Serial dilutions of Remdesivir.
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Serum-free culture medium.

Semi-solid overlay medium (e.g., containing agarose or methylcellulose).

Fixing solution (e.g., 10% formalin).

Staining solution (e.g., 0.1% crystal violet).

Procedure:

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is

formed.

Virus Preparation: Prepare a dilution of the virus stock in serum-free medium to yield a

countable number of plaques (e.g., 50-100 plaque-forming units per well).

Compound Treatment: Prepare serial dilutions of Remdesivir. Mix the virus dilution with each

compound dilution.

Infection: Remove the culture medium from the cells and infect with the virus-compound

mixtures. Incubate for 1-2 hours to allow for viral adsorption.

Overlay: Aspirate the inoculum and add the semi-solid overlay medium. This restricts the

spread of the virus to adjacent cells.

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10

days).

Fixation and Staining: Fix the cells with the fixing solution, then remove the overlay and stain

the cell monolayer with crystal violet.

Plaque Counting: Wash the wells to remove excess stain and count the number of plaques.

Plaques appear as clear zones against the stained cell monolayer.

Data Analysis: Calculate the percentage of plaque reduction for each concentration of

Remdesivir compared to the virus control (no compound). Determine the EC₅₀ value by

regression analysis.
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Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of an antiviral compound to protect cells from the destructive

effects of a virus.

Materials:

Confluent monolayer of host cells in 96-well plates.

Virus stock.

Serial dilutions of Remdesivir.

Culture medium.

Cell viability reagent (e.g., Neutral Red, MTT, or a reagent to measure ATP).

Procedure:

Cell Seeding: Seed host cells in a 96-well plate and incubate to form a confluent monolayer.

Compound Addition: Add serial dilutions of Remdesivir to the wells. Include cell control (no

virus, no compound) and virus control (virus, no compound) wells.

Infection: Infect the cells with a pre-titered amount of virus that causes significant CPE.

Incubation: Incubate the plate for a period sufficient for the development of CPE in the virus

control wells.

Quantification of Cell Viability: Add a cell viability reagent to all wells and measure the signal

according to the manufacturer's instructions (e.g., absorbance or luminescence).

Data Analysis: Calculate the percentage of CPE inhibition for each concentration of

Remdesivir. The EC₅₀ is the concentration that protects 50% of the cells from the viral

cytopathic effect.
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Figure 2: General workflow for in vitro antiviral assays.
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Conclusion
Remdesivir is a potent antiviral agent with a well-defined mechanism of action against a variety

of RNA viruses, including SARS-CoV-2. Its efficacy has been demonstrated in numerous in

vitro studies, and it serves as an important tool in the study of antiviral drug development. This

guide provides essential technical information for researchers and scientists working with this

compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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